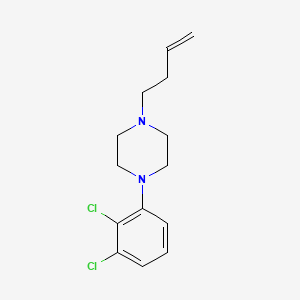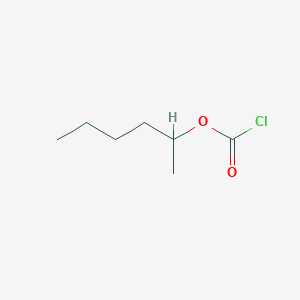
Chlorocarbonic acid-(1-methyl-pentyl ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid that is soluble in organic solvents but insoluble in water . This compound is primarily used in organic synthesis and has applications in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chlorocarbonic acid-(1-methyl-pentyl ester) can be synthesized through the reaction of chlorocarbonic acid with 1-pentanol under appropriate conditions . The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of chlorocarbonic acid-(1-methyl-pentyl ester) involves the continuous addition of chlorocarbonic acid to a solution of 1-pentanol in the presence of a base. The reaction mixture is then distilled to separate the product from the reaction by-products. The product is further purified through fractional distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Chlorocarbonic acid-(1-methyl-pentyl ester) undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form chlorocarbonic acid and 1-pentanol.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Bases: Pyridine, triethylamine
Solvents: Organic solvents such as dichloromethane, toluene
Major Products Formed:
Carbamates: Formed from the reaction with amines
Carbonates: Formed from the reaction with alcohols
Alcohols: Formed from reduction reactions
Applications De Recherche Scientifique
Chlorocarbonic acid-(1-methyl-pentyl ester) is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: It is used in the preparation of biologically active compounds.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Industrial Applications: It is used in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of chlorocarbonic acid-(1-methyl-pentyl ester) involves its reactivity with nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of carbamates or carbonates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
- Chlorocarbonic acid-(1-ethyl-pentyl ester)
- Chlorocarbonic acid-(1-propyl-pentyl ester)
- Chlorocarbonic acid-(1-butyl-pentyl ester)
Comparison: Chlorocarbonic acid-(1-methyl-pentyl ester) is unique due to its specific ester group, which influences its reactivity and applications. Compared to its similar compounds, it may exhibit different reactivity patterns and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
IUPAC Name |
hexan-2-yl carbonochloridate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-5-6(2)10-7(8)9/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKDYSCTUTSNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)OC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


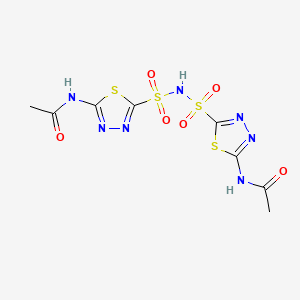
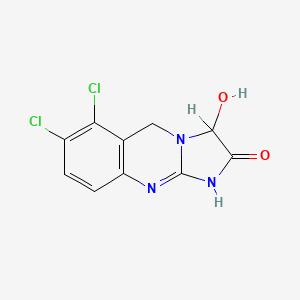

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
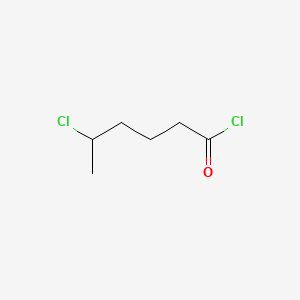
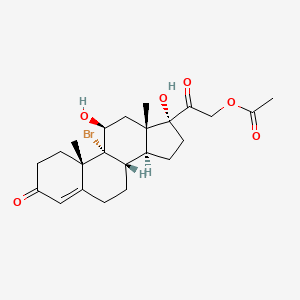


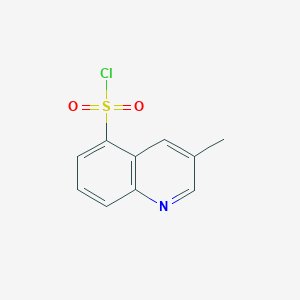

![8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide](/img/structure/B601587.png)
